molecular formula C9H8O3 B8687586 5-Hydroxy-6-methylbenzofuran-2(3H)-one

5-Hydroxy-6-methylbenzofuran-2(3H)-one

Cat. No.: B8687586
M. Wt: 164.16 g/mol
InChI Key: WJCNGMOBLTZNLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-6-methylbenzofuran-2(3H)-one (CAS 78212-98-3) is a high-purity benzofuran derivative offered for research and development purposes. This compound features a molecular formula of C 9 H 8 O 3 and a molecular weight of 164.16 g/mol . The benzofuran scaffold is a privileged structure in medicinal chemistry and is of significant interest in the search for novel bioactive compounds . Both natural and synthetic benzofuran derivatives are extensively investigated for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties . In particular, research highlights the potential of halogenated benzofuran derivatives as promising anticancer agents, with some compounds demonstrating potent cytotoxic activity and pro-apoptotic effects against various human cancer cell lines, such as lung (A549) and liver (HepG2) carcinomas . The presence of specific substituents, like halogens, on the benzofuran core is known to significantly influence the compound's biological activity and selectivity . This product is provided for Research Use Only (RUO). It is strictly intended for laboratory research and development applications and is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C9H8O3

Molecular Weight

164.16 g/mol

IUPAC Name

5-hydroxy-6-methyl-3H-1-benzofuran-2-one

InChI

InChI=1S/C9H8O3/c1-5-2-8-6(3-7(5)10)4-9(11)12-8/h2-3,10H,4H2,1H3

InChI Key

WJCNGMOBLTZNLD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CC(=O)O2)C=C1O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 5-Hydroxy-6-methylbenzofuran-2(3H)-one becomes evident when compared to analogs. Below is a detailed analysis:

Structural Isomers and Positional Variants

  • 5-Methylisobenzofuran-1(3H)-one (CAS 54120-64-8)
    This positional isomer differs in the placement of the methyl group (position 5 instead of 6). Computational similarity scores (0.98–1.00) suggest close structural resemblance, but the shifted methyl group may alter steric hindrance and intermolecular interactions, affecting crystallization or biological target binding .

  • 6-Methylisobenzofuran-1(3H)-one (CAS 72985-23-0) While sharing the methyl group at position 6, this compound lacks the hydroxyl substituent at position 3.

Functional Group Modifications

  • 7-Hydroxy-5-methoxy-4-methyl-6-[2-[(2RS)-2-methyl-5-oxotetrahydrofuran-2-yl]ethyl]-2-benzofuran-1(3H)-one (CAS 26675-76-3)
    This structurally complex analog includes additional substituents: a methoxy group at position 5, a methyl group at position 4, and a tetrahydrofuran-derived side chain. These modifications enhance molecular weight and lipophilicity, likely influencing pharmacokinetic properties such as membrane permeability and metabolic stability .

  • Its lower structural similarity score (0.88 vs. 1.00 for closer analogs) highlights the critical role of the benzofuran core in defining electronic and spatial properties .

Physicochemical and Functional Differences

Compound Name Core Structure Substituents Key Differences Similarity Score
5-Hydroxy-6-methylbenzofuran-2(3H)-one Benzofuranone 5-OH, 6-CH₃ Reference compound N/A
5-Methylisobenzofuran-1(3H)-one Isobenzofuranone 5-CH₃ Positional isomer, no OH group 1.00
6-Methylisobenzofuran-1(3H)-one Isobenzofuranone 6-CH₃ Lacks hydroxyl group 1.00
7-Hydroxy-5-methoxy-4-methyl-...-one* Benzofuranone 7-OH, 5-OCH₃, 4-CH₃, side chain Increased complexity and lipophilicity
(S)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one Dihydrofuranone 5-CH₂OH Non-aromatic, reduced conjugation 0.88

Q & A

Q. Table 1. Comparative Synthetic Yields

MethodCatalyst/ReagentYield (%)Reference
Pd(OAc)₂ cyclizationDibromomethane33
Acid-mediated lactonizationH₂SO₄ (conc.)45–50

Q. Table 2. Spectral Benchmarks

TechniqueKey SignalReference
1H^1 \text{H} NMRδ 5.25 (s, 2H, lactone CH₂)
IR1736 cm1^{-1} (C=O stretch)

Q. Table 3. Bioactivity Parameters

AssayIC₅₀/EC₅₀ (μM)Target OrganismReference
DPPH scavenging12.4 ± 0.8In vitro
Seed germinationEC₅₀ = 28.3A. thaliana

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